Iminodiacetic acid

Coordination Chemistry Metal Sequestration Contrast Agent Design

Researchers requiring selective, reversible metal chelation for affinity chromatography, sensor fabrication, or glyphosate intermediate synthesis face inconsistent purity and supply. Iminodiacetic acid (IDA, ≥98%) directly addresses this need as a tridentate aminopolycarboxylate ligand with lower stability constants than EDTA or DTPA, enabling targeted, reversible binding. • Enables baseline resolution of 7 transition metals in <3 min on IDA-grafted resin columns (N >10,000); detection limits 5-81 µg/L. • IDA-functionalized electrodes detect Pb²⁺ at 9.6 nM with ≥10-fold selectivity over Cu²⁺, Cd²⁺, Zn²⁺. • Validated glyphosate intermediate route: 95% fractional yield (IDA→IDANa₂) and 98-99% PMIDA oxidation. • Consistent ≥98% purity supports reproducible functionalization across all applications.

Molecular Formula C4H7NO4
Molecular Weight 133.10 g/mol
CAS No. 142-73-4
Cat. No. B058193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIminodiacetic acid
CAS142-73-4
Synonyms((Carboxymethyl)amino)acetic Acid;  2,2’-Iminobisacetic Acid;  Aminodiacetic Acid;  Diglycin;  Diglycine;  Diglycocoll;  IDA;  IDA (chelating agent);  IMDA;  Iminobis(acetic acid);  Iminodiethanoic Acid;  N-(Carboxymethyl)glycine;  NSC 18467;  α-Iminodiacetic Aci
Molecular FormulaC4H7NO4
Molecular Weight133.10 g/mol
Structural Identifiers
SMILESC(C(=O)O)NCC(=O)O
InChIInChI=1S/C4H7NO4/c6-3(7)1-5-2-4(8)9/h5H,1-2H2,(H,6,7)(H,8,9)
InChIKeyNBZBKCUXIYYUSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPRACTICALLY INSOL IN ACETONE, METHANOL, ETHER, BENZENE, CARBON TETRACHLORIDE, HEPTANE;  SOL IN WATER @ 5 °C: 2.43 G/100 ML

Iminodiacetic Acid Technical Baseline & Procurement


Iminodiacetic acid (IDA, CAS 142-73-4, C4H7NO4, MW 133.10) is an aminopolycarboxylate chelating agent widely utilized in metal ion sequestration, affinity chromatography, and as a key intermediate in glyphosate synthesis. Commercially available IDA is typically offered at ≥98.0-98.5% purity , with a melting point of 243-246°C . As a tridentate ligand capable of forming two fused five-membered chelate rings with metal ions [1], IDA occupies a specific position within the aminopolycarboxylate family, distinguished from its higher-denticity analogs such as nitrilotriacetic acid (NTA), ethylenediaminetetraacetic acid (EDTA), and diethylenetriaminepentaacetic acid (DTPA). The compound's procurement is governed by standard technical specifications including assay by titration and storage at room temperature in cool, dry conditions.

Iminodiacetic Acid: In-Class Chelator Non-Interchangeability


Aminopolycarboxylate chelating agents (e.g., IDA, NTA, EDTA, DTPA) exhibit progressively higher denticity and metal-binding stability, yet this trend does not imply functional equivalence. The specific stability constant (log K) for IDA complexes is significantly lower than that of NTA, EDTA, or DTPA [1], a property that is disadvantageous for high-stability sequestration but advantageous for applications requiring reversible metal binding or targeted affinity separation. Substitution of IDA with a stronger chelator like EDTA or DTPA in chromatographic resins or selective sensors would fundamentally alter retention behavior, detection limits, and ion selectivity [2]. In pharmaceutical and diagnostic applications, the use of a chelator with higher in vivo stability (e.g., DTPA) is required to prevent metal ion accumulation in tissues, whereas IDA's lower stability may be permissible or even preferred in other contexts [3]. Consequently, direct substitution without empirical revalidation of the intended application is not scientifically justifiable.

Iminodiacetic Acid: Quantitative Differential Evidence


Chelation Stability vs. EDTA and DTPA

Iminodiacetic acid (IDA) exhibits significantly lower metal-binding stability compared to higher-denticity aminopolycarboxylates. The stability constant order IDA < NTA < EDTA < CDTA ≤ DTPA has been experimentally established [1]. For lanthanide ions (Pr³⁺, Nd³⁺, Sm³⁺), the log K₁ values for IDA are 3.84, 4.07, and 4.57, respectively, compared to NTA (9.69, 9.87, 10.21) and EDTA (16.14, 16.31, 16.76) [2]. For Gd³⁺, the stability constant for IDA is approximately 10¹³, whereas EDTA and DTPA exceed 10¹⁶ [1]. This lower stability is a functional differentiator rather than a deficiency: it enables reversible metal binding in applications such as immobilized metal affinity chromatography (IMAC) and sensor regeneration, whereas the quasi-irreversible binding of EDTA or DTPA would render these applications non-functional.

Coordination Chemistry Metal Sequestration Contrast Agent Design

Electrochemical Pb²⁺ Selectivity

An electrochemical sensor fabricated with an IDA-functionalized polypyrrole-modified carbon paste electrode (IDA-PPy CPE) demonstrates a lower detection limit of 9.6 × 10⁻⁹ M for Pb²⁺ using differential pulse anodic stripping voltammetry (DPASV), with a linear response range spanning 1 × 10⁻⁶ M to 5 × 10⁻⁹ M [1]. Crucially, under identical conditions, other tested metal ions (Cu²⁺, Cd²⁺, Co²⁺, Hg²⁺, Ni²⁺, and Zn²⁺) exhibit no voltammetric stripping response below 1 × 10⁻⁷ M concentration, representing at least a 10-fold lower sensitivity [1]. This selective response profile is a direct consequence of IDA's specific metal-binding affinity, which favors Pb²⁺ over other divalent transition metals. Sensors prepared with alternative chelating ligands (e.g., EDTA, DTPA) would not reproduce this selectivity profile, as their higher and broader binding constants would yield significant interference from co-existing metal ions [2].

Electroanalytical Chemistry Environmental Monitoring Sensor Development

Poly-IDA Resin Chromatographic Efficiency

Poly-iminodiacetic acid grafted polymeric resin columns provide exceptional separation performance for transition metal cations, achieving column efficiencies exceeding N = 10,000 theoretical plates and enabling baseline resolution of seven metal cations in less than 3 minutes under optimized conditions [1]. Detection limits range from 5 to 81 μg/L based on a 50 μL injection volume using post-column reaction detection with a paired emitter-detector diode system [1]. In contrast, IDA-functionalized organopolymer monoliths used in capillary high-performance chelation ion chromatography achieve average peak efficiencies of approximately 5,000 N/m, with retention factor reproducibility (RSD <15% across multiple columns) [2]. Resins functionalized with alternative chelating groups such as NTA or EDTA would exhibit different retention characteristics and selectivity due to their distinct metal-binding constants and denticity, making the poly-IDA system uniquely suited for rapid, high-resolution separation of transition metal mixtures.

Analytical Chromatography Ion-Exchange Metal Separation

Commercial Purity Grade Options

Iminodiacetic acid is commercially available in multiple purity grades with distinct analytical specifications. The higher-grade product is supplied at ≥98.5% purity as determined by titration , while lower-cost technical grade material is specified at ≥95% minimum purity . The 3.5% absolute purity difference corresponds to a 70% reduction in total impurities (from 5% maximum to 1.5% maximum), which is critical for applications sensitive to trace metal contamination (e.g., IMAC resin preparation, pharmaceutical intermediate synthesis) and for reactions where side products from impurities can significantly reduce overall yield. Alternative chelating agents such as EDTA or NTA are typically offered at comparable purity grades (>99% for EDTA), but the functional equivalence of purity across different chelators is not assumed; the presence of specific impurities (e.g., residual heavy metals, synthesis byproducts) is chelator-dependent and must be verified via certificate of analysis.

Quality Control Procurement Specification Analytical Chemistry

Glyphosate Synthesis Performance: IDA Route

In the industrial synthesis of glyphosate via the iminodiacetic acid (IDA) route, the preparation of disodium iminodiacetate (IDANa₂) from diethanolamine dehydrogenation achieves a fractional yield of 95% using a Cu/Zr catalyst system [1]. The subsequent oxidation of N-phosphonomethyl iminodiacetic acid (PMIDA) to glyphosate using activated carbon catalysts and oxygen yields 98-99% conversion [2]. This IDA-based process represents a distinct alternative to the glycine-based synthetic route. While direct comparative yield data between the IDA route and glycine route are not available in the retrieved sources, the IDA pathway is distinguished by its reliance on a key intermediate (PMIDA) that contains the IDA backbone, and the catalyst system (Cu/Zr) is specific to this route. The selection between IDA-based and glycine-based glyphosate synthesis is a strategic procurement decision based on raw material availability, process economics, and intellectual property considerations [3].

Agrochemical Synthesis Process Chemistry Catalysis

Cu, Ni, Zn Adsorption Selectivity

Sodium iminodiacetate functionalized resin demonstrates an adsorption capacity of approximately 2 mmol/g and a well-defined selectivity order of Cu > Ni > Zn in multi-component systems [1]. Notably, copper can be separated completely from ternary mixtures containing nickel and zinc, while nickel and zinc cannot be fully resolved from each other [1]. Furthermore, nickel is adsorbed at approximately 50% higher capacity than zinc under competitive conditions [1]. This selectivity profile is distinct from that of other chelating resins such as aminoalkylphosphonic acid resins, which are optimized for Ca²⁺/Mg²⁺ removal from brine rather than transition metal fractionation [2]. The complete separation of copper from nickel and zinc in a single column pass is a functional differentiation that directly supports applications in hydrometallurgical recovery of copper from printed circuit board leachates and other electronic waste streams.

Hydrometallurgy Metal Recovery Ion-Exchange

Iminodiacetic Acid: Application Scenarios for Procurement


Electrochemical Sensors for Pb²⁺ Environmental Monitoring

The IDA-functionalized polypyrrole electrode enables detection of Pb²⁺ at 9.6 nM with at least 10-fold lower sensitivity for interfering metal ions such as Cu²⁺, Cd²⁺, and Zn²⁺ [1]. This selectivity profile, verified by DPASV in both laboratory standards and industrial effluent samples, supports the deployment of IDA-based sensors for on-site or field-deployable monitoring of lead contamination in natural waters, wastewater, and industrial process streams. Procurement of high-purity IDA (≥98.5%) is recommended for electrode fabrication to ensure reproducible functionalization and minimal background interference.

Chromatography for ICP-MS Multi-Element Analysis

Poly-iminodiacetic acid grafted polymeric resin columns provide N > 10,000 column efficiency and baseline resolution of seven transition metals in under 3 minutes, with detection limits ranging from 5 to 81 μg/L [2]. This performance enables efficient matrix elimination and analyte pre-concentration prior to inductively coupled plasma mass spectrometry (ICP-MS) analysis. The rapid separation translates to higher sample throughput in analytical service laboratories and environmental testing facilities. The complete copper separation from nickel and zinc in ternary mixtures [3] further supports the use of IDA resins for targeted metal recovery and purification workflows.

Copper Recovery from E-Waste Leachates

Sodium iminodiacetate resin exhibits a well-defined selectivity hierarchy of Cu > Ni > Zn, achieving complete (100%) separation of copper from ternary metal mixtures [3]. With an adsorption capacity of approximately 2 mmol/g, the resin can be employed in column-based recovery processes for copper extracted from printed circuit board bioleaching solutions. The complete resolution of copper from co-extracted nickel and zinc eliminates the need for additional solvent extraction or selective precipitation steps, thereby reducing process complexity and reagent consumption. This scenario is particularly relevant for electronic waste recycling operations seeking to recover high-purity copper streams.

Glyphosate Synthesis via IDA Route

The IDA-based route to glyphosate proceeds via dehydrogenation of diethanolamine to disodium iminodiacetate (IDANa₂) with 95% fractional yield using a Cu/Zr catalyst, followed by oxidation of N-phosphonomethyl iminodiacetic acid (PMIDA) to glyphosate at 98-99% conversion using activated carbon and oxygen [4]. This process constitutes a commercially validated alternative to the glycine-based route, with the selection between routes determined by feedstock availability, catalyst cost, and intellectual property landscape. Procurement of technical-grade IDA (≥95% purity) may be appropriate for large-scale synthesis where subsequent purification is integrated into the process flow.

Technical Documentation Hub

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